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Compound of Interest

Compound Name: H-His(Trt)-OH

Cat. No.: B554886 Get Quote

Central Identifier: CAS Number: 35146-32-8 Molecular Formula: C₂₅H₂₃N₃O₂

This technical guide provides an in-depth overview of H-His(Trt)-OH, a critical building block in

peptide synthesis and drug development. The document is intended for researchers, scientists,

and professionals in the field, offering detailed information on its properties, applications, and

experimental usage.

Core Compound Data
H-His(Trt)-OH, also known as N(im)-Trityl-L-histidine, is a derivative of the amino acid L-

histidine where the imidazole side chain is protected by a trityl group. This protection is

essential for preventing undesirable side reactions during peptide synthesis.
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Property Value Source(s)

CAS Number 35146-32-8 [1]

Molecular Formula C₂₅H₂₃N₃O₂ [2]

Molecular Weight 397.47 g/mol [3]

Appearance White to off-white solid powder [3]

Melting Point 210 °C [3]

Solubility

Soluble in DMSO. Better

solubility in water and can also

be dissolved in organic

solvents.

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

Application in Solid-Phase Peptide Synthesis
(SPPS)
The primary application of H-His(Trt)-OH is in its Nα-Fmoc protected form, Fmoc-His(Trt)-OH,

for solid-phase peptide synthesis (SPPS). The bulky trityl group on the imidazole side chain of

histidine serves a crucial function by preventing side reactions and minimizing racemization

during the coupling process. Histidine is particularly susceptible to racemization, which can

compromise the stereochemical integrity of the final peptide.

The Challenge of Racemization
During peptide coupling, the activation of the carboxylic acid of the incoming amino acid can

lead to the epimerization of the α-carbon, particularly in the case of histidine. The imidazole

ring can act as a base, facilitating the abstraction of the α-proton. The trityl group, by sterically

hindering the imidazole nitrogen, helps to mitigate this issue, although the risk is not entirely

eliminated.
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The choice of coupling reagent and conditions significantly impacts the degree of racemization.

For instance, coupling Fmoc-His(Trt)-OH with DIC/Oxyma at 55°C can lead to as much as

31.0% of the D-histidine isomer, whereas using DEPBT as the coupling reagent is known to

remarkably resist racemization.

Coupling
Reagent/Condition
s

D-Histidine
Formation (%)

Peptide Context Source(s)

DIC/Oxyma (at 55°C) 31.0 Model Dipeptide

HBTU/HOBt/DIEA 6.8 Liraglutide

TBTU/DIPEA 3.9 Z-Ala-His-Pro-OH

DEPBT/DIEA 0.8 Z-Ala-His-Pro-OH

Experimental Protocols
Incorporation of Fmoc-His(Trt)-OH in SPPS
This protocol outlines the general steps for coupling Fmoc-His(Trt)-OH to a growing peptide

chain on a solid support.

Materials:

Fmoc-His(Trt)-OH

Solid-phase resin with N-terminal deprotected amino acid

Coupling reagent (e.g., HBTU, HATU, DIC)

Base (e.g., DIPEA)

Solvent (e.g., DMF, NMP)

Washing solvents (e.g., DMF, DCM)

Procedure:
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Resin Swelling: Swell the peptide-resin in the synthesis solvent (e.g., DMF) for an

appropriate time.

Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (typically 2-5

equivalents relative to the resin loading) in the synthesis solvent. Add the coupling reagent

(e.g., HBTU, ~0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2

equivalents relative to the amino acid). Allow the pre-activation to proceed for a few minutes.

Coupling: Add the activated Fmoc-His(Trt)-OH solution to the swollen resin. Agitate the

mixture at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin test)

indicates the absence of free amines.

Washing: After the coupling is complete, drain the reaction vessel and wash the resin

thoroughly with the synthesis solvent (e.g., DMF, 3-5 times) and other solvents like DCM to

remove excess reagents and byproducts.

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the

Fmoc protecting group from the newly added histidine residue, preparing it for the next

coupling cycle.

Cleavage and Trityl Group Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and

removing the trityl protecting group from the histidine side chain.

Materials:

Peptide-resin with the complete sequence

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

Cold diethyl ether

Centrifuge

Procedure:
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Resin Preparation: Wash the final peptide-resin with a solvent like DCM and dry it under

vacuum.

Cleavage: Treat the dried resin with a freshly prepared cleavage cocktail. The choice of

scavengers (like TIS or EDT) is crucial to capture the reactive trityl cations that are released,

preventing them from reattaching to other nucleophilic residues like tryptophan.

Incubation: Gently agitate the resin suspension in the cleavage cocktail for 2-3 hours at room

temperature.

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide

by adding cold diethyl ether.

Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold

diethyl ether to remove residual scavengers and byproducts.

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-

phase HPLC.

Visualizing the Rationale and Workflow
To better understand the strategic use of H-His(Trt)-OH in peptide synthesis, the following

diagrams illustrate the core principles and a typical experimental workflow.
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Logical Flow of Protecting Group Strategy in SPPS

Core Problem

Strategy: Orthogonal Protecting Groups

Application to Histidine

Synthesis Cycle

Final Deprotection

Synthesize a specific peptide sequence without side reactions or racemization.

Temporarily block reactive functional groups on the amino acid backbone (N-terminus) and side chains.

Use different classes of protecting groups that can be removed under distinct chemical conditions.

enables

Histidine's imidazole side chain is nucleophilic and can cause side reactions and racemization.

Protect the imidazole side chain with a trityl (Trt) group.
Protect the N-terminus with an Fmoc group.

solved by

Selectively remove the N-terminal Fmoc group (base-labile).

Couple the next Fmoc-protected amino acid.

Repeat cycle until desired sequence is assembled.

Cleave the completed peptide from the solid support and remove all side-chain protecting groups (acid-labile, e.g., Trt) simultaneously.

Click to download full resolution via product page

Caption: Logic of Protecting Groups in SPPS.
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Experimental Workflow for SPPS using Fmoc-His(Trt)-OH

Amino Acid Activation

Washing

Washing

Start: Swollen Peptide-Resin
(N-terminus deprotected)

Dissolve Fmoc-His(Trt)-OH
in DMF

Add Coupling Reagent (e.g., HBTU)
and Base (e.g., DIPEA)

Pre-activate for 2-5 minutes

Couple Activated Fmoc-His(Trt)-OH
to Resin (1-2 hours)

Wash with DMF (3x)

Wash with DCM (3x)

Fmoc Deprotection
(20% Piperidine in DMF, 2x10 min)

Wash with DMF (3x)

Wash with DCM (3x)

Proceed to Next Coupling Cycle
or Final Cleavage

Continue Synthesis

Final Cleavage and Deprotection
(TFA/Scavengers)

Synthesis Complete

End: Purified Peptide

Click to download full resolution via product page

Caption: SPPS Workflow with Fmoc-His(Trt)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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